molecular formula C11H14N2O4 B554799 (R)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid CAS No. 62234-37-1

(R)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

Cat. No. B554799
CAS RN: 62234-37-1
M. Wt: 238.24 g/mol
InChI Key: FOXRXVSTFGNURG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid” is an alanine derivative . It has potent inhibitory activity against the uptake of galactose, glucose, and lactose .


Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents such as dicyclohexyl-carbodiimide and 4-dimethylaminopyridine . The Hell–Volhard–Zelinskii reaction, which involves the α bromination of a carboxylic acid by treatment with Br2 and PBr3, followed by SN2 substitution of the α-bromo acid with ammonia, is one of the oldest methods of α-amino acid synthesis .


Molecular Structure Analysis

The molecular formula of “®-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid” is C11H13NO4 .


Chemical Reactions Analysis

The carboxylate first adds to a P═O P═O double bond, giving a five-coordinate phosphorus intermediate that expels diphosphate ion as a leaving group . Nitrosation reaction mechanisms begin with the addition of a strong acid to sodium nitrite (NaNO2) .


Physical And Chemical Properties Analysis

The compound is a white to yellow crystal or powder . It has a molecular weight of 315.33 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

  • ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure and might have similar applications. It’s used in chemical synthesis .
  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid: This compound is another derivative that might have similar applications. It’s used in chemical synthesis .
  • ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure and might have similar applications. It’s used in chemical synthesis .
  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid: This compound is another derivative that might have similar applications. It’s used in chemical synthesis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust, fumes, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXRXVSTFGNURG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426205
Record name Z-D-Dap-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

CAS RN

62234-37-1
Record name 3-Amino-N-[(phenylmethoxy)carbonyl]-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62234-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-D-Dap-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.